molecular formula C20H20N2O2 B2753010 1-Benzhydryl-3-(2-(furan-3-yl)ethyl)urea CAS No. 1428370-84-6

1-Benzhydryl-3-(2-(furan-3-yl)ethyl)urea

Cat. No. B2753010
CAS RN: 1428370-84-6
M. Wt: 320.392
InChI Key: OTNVGQDJULSODO-UHFFFAOYSA-N
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Description

The compound “1-Benzhydryl-3-(2-(furan-3-yl)ethyl)urea” is a complex organic molecule that contains a benzhydryl group, a furan ring, and a urea group . Benzhydryl compounds are a group of organic compounds whose parent structures include diphenylmethane (which is two benzene rings connected by a single methane), with any number of attached substituents . Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . Urea derivatives have been investigated extensively and associated with diverse biological activities .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, furan derivatives can be obtained when an amino acid reacts with a reducing sugar . Also, the reaction between acetophenone and furfural (an aldehyde) in a basic medium yields a chalcone .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR are often used for structural elucidation of compounds along with the study of geometrical and vibrational properties .

Scientific Research Applications

Synthesis of Novel Derivatives

Research has demonstrated the compound's utility in synthesizing novel pyridine and naphthyridine derivatives, highlighting its versatility in organic synthesis. Such derivatives have applications in developing new pharmaceuticals, agrochemicals, and materials (Abdelrazek et al., 2010). Additionally, the synthesis of furan and pyran derivatives from urea/thiourea and dihydrofuran/pyran has been reported, showcasing the compound's use in creating diverse chemical structures with potential biological activity (Ghorbani‐Vaghei et al., 2015).

Chiral Resolution and Absolute Configuration Determination

The compound has facilitated the chiral resolution and determination of absolute configuration of alkanols, an essential step in the synthesis of optically active pharmaceuticals and chemicals (Nemoto et al., 2004).

Bioactivity Studies

Synthetic analogs related to 1-Benzhydryl-3-(2-(furan-3-yl)ethyl)urea have been evaluated for various bioactivities. For instance, the antibacterial, antiurease, and antioxidant activities of certain derivatives have been studied, showing the potential for these compounds in developing new therapeutic agents (Sokmen et al., 2014). Another study synthesized and evaluated a compound for its antimicrobial activity against various pathogens, suggesting its application in novel drug development (Donlawson et al., 2020).

Advanced Materials and Catalysis

The compound's derivatives have found applications in materials science, such as in the enzymatic synthesis of biobased polyesters, demonstrating its contribution to sustainable materials development (Jiang et al., 2014). Furthermore, the unexpected rearrangement during microwave-enhanced synthesis of hydantoins offers a novel route to benzhydryl-phenylureas, which could be useful in catalytic processes or as intermediates in organic synthesis (Muccioli et al., 2003).

properties

IUPAC Name

1-benzhydryl-3-[2-(furan-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-20(21-13-11-16-12-14-24-15-16)22-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,12,14-15,19H,11,13H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNVGQDJULSODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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